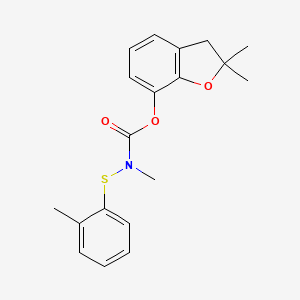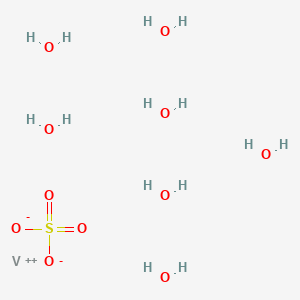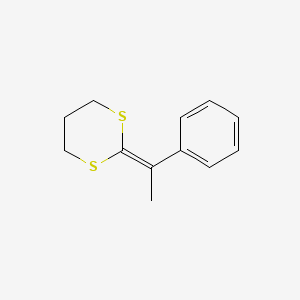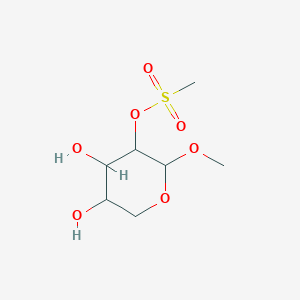
3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chlorophenyl group and a hydroxynaphthalenyl group connected by a propenone linkage, making it an interesting subject for research in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the propenone linkage can be reduced to form a saturated ketone.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated ketones.
Substitution: Formation of substituted chlorophenyl derivatives.
Applications De Recherche Scientifique
3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The compound’s structural features, such as the hydroxyl and chlorophenyl groups, play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one
- 3-(4-Methylphenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one
- 3-(4-Nitrophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one
Uniqueness
3-(4-Chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one is unique due to the presence of the chlorine atom in the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific structural arrangement also contributes to its distinct chemical and biological properties, making it a valuable subject for research and development.
Propriétés
Numéro CAS |
38280-24-9 |
|---|---|
Formule moléculaire |
C19H13ClO2 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-(2-hydroxynaphthalen-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13ClO2/c20-15-9-5-13(6-10-15)7-11-17(21)19-16-4-2-1-3-14(16)8-12-18(19)22/h1-12,22H |
Clé InChI |
AHTYQZALRBUBBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(=O)C=CC3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-[(4-Butoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14672119.png)
![1-Ethyl-2-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14672132.png)





![Benzene, [2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-](/img/structure/B14672155.png)
![N-[4-(4-phenoxybutoxy)phenyl]acetamide](/img/structure/B14672157.png)

![Methyl 11-[(2S,3R)-3-pentyloxiran-2-yl]undecanoate](/img/structure/B14672172.png)


